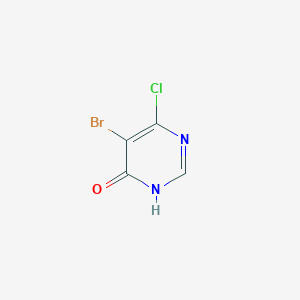

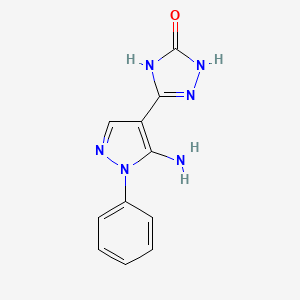

![molecular formula C12H16ClN3O2 B1384366 2-{[(2-methoxyethyl)amino]methyl}quinazolin-4(3H)-one hydrochloride CAS No. 1049769-57-4](/img/structure/B1384366.png)

2-{[(2-methoxyethyl)amino]methyl}quinazolin-4(3H)-one hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-{[(2-methoxyethyl)amino]methyl}quinazolin-4(3H)-one hydrochloride” is a chemical compound that has generated significant interest in biochemical research. It belongs to the class of quinazolinones, a group of heterocyclic compounds that are important in medicinal chemistry . Quinazolinones possess a wide spectrum of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .

Molecular Structure Analysis

The molecular formula of “2-{[(2-methoxyethyl)amino]methyl}quinazolin-4(3H)-one hydrochloride” is C12H16ClN3O2. The quinazolinone ring is a key structural feature, and substitutions at various positions can influence the compound’s biological activities .Physical And Chemical Properties Analysis

The molecular weight of “2-{[(2-methoxyethyl)amino]methyl}quinazolin-4(3H)-one hydrochloride” is 269.73 g/mol. Other physical and chemical properties such as density, boiling point, melting point, and flash point are not detailed in the available literature .Aplicaciones Científicas De Investigación

Analgesic and Anti-inflammatory Activities

Research has demonstrated that various quinazolin-4(3H)-one derivatives, including those structurally similar to 2-{[(2-methoxyethyl)amino]methyl}quinazolin-4(3H)-one hydrochloride, exhibit significant analgesic and anti-inflammatory properties. For instance, Alagarsamy et al. (2007, 2008, 2011) synthesized a variety of quinazolin-4(3H)-ones and tested them for their analgesic and anti-inflammatory activities, finding compounds with moderate to potent efficacy in comparison to standard drugs like diclofenac sodium (Alagarsamy et al., 2007), (Alagarsamy et al., 2008), (Alagarsamy et al., 2011).

Antimicrobial Activities

Several studies have highlighted the antimicrobial potential of quinazolin-4(3H)-one derivatives. Saravanan et al. (2010) synthesized Schiff bases from quinazolin-4(3H)-ones and found them to exhibit significant antibacterial and antifungal activities (Saravanan, Pannerselvam, & Prakash, 2010). Osarodion (2020) also reported the synthesis of quinazolin-4(3H)-one derivatives with considerable antibacterial properties (Osarodion, 2020).

Anticonvulsant Activities

Quinazolin-4(3H)-one derivatives have been shown to possess anticonvulsant properties. Kumar et al. (2011) designed and synthesized various quinazolin-4(3H)-one derivatives, evaluating them for anticonvulsant activity using the 6 Hz psychomotor seizure test. They identified compounds with significant protection against seizures in mice (Kumar, Shrivastava, Pandeya, & Stables, 2011).

Antihypertensive Activities

Alagarsamy and Pathak (2007) synthesized 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones, a class of compounds related to quinazolin-4(3H)-one, and evaluated them for antihypertensive activities in spontaneously hypertensive rats. Their findings showed that these compounds exhibited significant antihypertensive activity, suggesting potential applications in managing hypertension (Alagarsamy & Pathak, 2007).

Photodynamic Therapy and DNA Interaction

Mikra et al. (2022) researched the synthesis of 3-amino-2-methyl-quinazolin-4(3H)-ones, finding that they exhibit photo-activity towards DNA under UV irradiation. This suggests potential applications in photo-chemotherapy or photodynamic therapy (Mikra, Bairaktari, Petridi, Detsi, & Fylaktakidou, 2022).

Propiedades

IUPAC Name |

2-[(2-methoxyethylamino)methyl]-3H-quinazolin-4-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2.ClH/c1-17-7-6-13-8-11-14-10-5-3-2-4-9(10)12(16)15-11;/h2-5,13H,6-8H2,1H3,(H,14,15,16);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXKZMDUMGAGVSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCC1=NC2=CC=CC=C2C(=O)N1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(2-methoxyethyl)amino]methyl}quinazolin-4(3H)-one hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

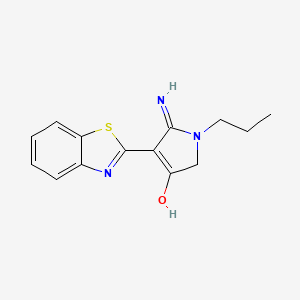

![5-allyl-6-methyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B1384283.png)

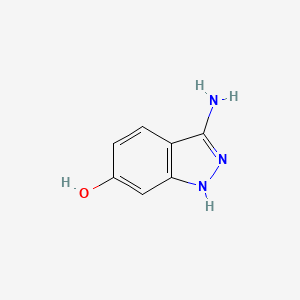

![N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methylidene]hydroxylamine](/img/structure/B1384284.png)

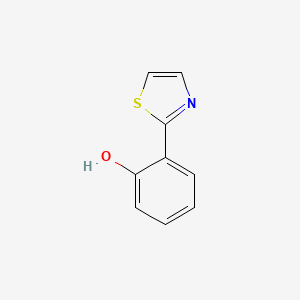

![2-[2-(2H-1,3-Benzodioxol-5-yl)-2-oxoethylidene]-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid](/img/structure/B1384286.png)

![7-amino-2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1384287.png)

![2-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1384298.png)